ethyl 1,5-diphenyl-1H-pyrazole-4-carboxylate

概要

説明

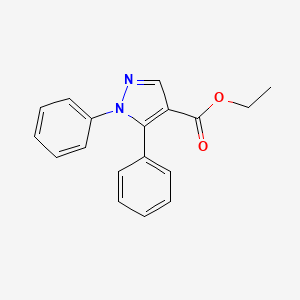

Ethyl 1,5-diphenyl-1H-pyrazole-4-carboxylate is a heterocyclic compound with the molecular formula C18H16N2O2. It is characterized by a five-membered pyrazole ring substituted with phenyl groups at positions 1 and 5, and an ethyl ester group at position 4.

準備方法

Synthetic Routes and Reaction Conditions

Ethyl 1,5-diphenyl-1H-pyrazole-4-carboxylate can be synthesized through various methods. One common approach involves the condensation of ethyl benzoylacetate with phenylhydrazine under acidic conditions to form the pyrazole ring . The reaction typically proceeds as follows:

Condensation Reaction: Ethyl benzoylacetate reacts with phenylhydrazine in the presence of an acid catalyst to form the intermediate hydrazone.

Cyclization: The hydrazone undergoes cyclization to form the pyrazole ring.

Esterification: The resulting pyrazole is then esterified to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization and chromatography .

化学反応の分析

Ester Hydrolysis and Derivative Formation

The ethyl ester moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid, which serves as a precursor for further functionalization.

Key Findings :

-

The acid chloride intermediate (generated via SOCl₂ or PCl₅) reacts efficiently with nucleophiles like alcohols or amines to form esters or amides .

-

Decarboxylation of the carboxylic acid derivative at elevated temperatures produces 1,5-diphenyl-1H-pyrazole .

Nitrile Formation

Dehydration of the amide derivative yields a nitrile functionality, expanding utility in heterocyclic synthesis.

| Substrate | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| Pyrazole-4-carboxamide | SOCl₂/DMF, 80°C | 1,5-Diphenylpyrazole-4-carbonitrile | 68% |

Mechanistic Insight :

-

The reaction proceeds via intermediate gem-dichloroalkene formation, followed by nucleophilic substitution .

Cyclocondensation Reactions

The compound participates in cyclization reactions to form fused heterocycles, critical in medicinal chemistry.

| Reaction Partner | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Hydrazine hydrate | Reflux in ethanol | Pyrazolo[3,4-d]pyridazine-4,7-dione | 72% | |

| Anhydrous hydrazine | Room temperature | Bis-pyrazole derivative | 65% |

Applications :

Regioselective Functionalization

The pyrazole ring’s electronic asymmetry enables regiocontrolled substitutions.

Notable Observations :

-

Nitration occurs preferentially at the C-3 position due to electron-withdrawing effects of the ester group .

Oxidation and Reduction

The pyrazole core remains stable under moderate redox conditions, allowing selective transformations.

| Reaction Type | Reagents | Product | Outcome | Source |

|---|---|---|---|---|

| Oxidation | KMnO₄, H₂O, Δ | Pyrazole-4-carboxylic acid (degraded) | Partial ring cleavage | |

| Reduction | LiAlH₄, THF | Pyrazoline derivative | Loss of aromaticity |

Caution :

科学的研究の応用

Medicinal Chemistry Applications

Antimicrobial Activity

Research has demonstrated that pyrazole derivatives, including ethyl 1,5-diphenyl-1H-pyrazole-4-carboxylate, exhibit significant antibacterial and antifungal properties. For instance, studies have shown efficacy against various bacterial strains and fungi, making it a candidate for developing new antimicrobial agents .

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory potential. It acts on various biological pathways that modulate inflammatory responses, suggesting applications in treating inflammatory diseases.

Anticancer Research

this compound is also being explored for its anticancer properties. Preliminary studies indicate that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

Organic Synthesis Applications

This compound serves as a versatile building block in organic synthesis. It can be utilized to synthesize more complex heterocyclic compounds through various reactions:

- Condensation Reactions : It can react with different amines or hydrazines to form new derivatives.

- Cyclization Reactions : The compound can undergo cyclization to yield other pyrazole derivatives.

- Functional Group Transformations : It can participate in oxidation, reduction, and substitution reactions to create diverse functionalized products .

Material Science Applications

In material science, this compound is being studied for its potential use in organic electronic materials. Its ability to form stable thin films makes it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Biochemical Analysis

The compound interacts with various enzymes and proteins, influencing their activity. Notably, it has been shown to interact with acetylcholinesterase, an essential enzyme in the nervous system. This interaction suggests potential applications in neuropharmacology .

Case Study 1: Antimicrobial Efficacy

A study conducted by Isloor et al. (2009) evaluated the antibacterial properties of this compound against common pathogens. Results indicated significant inhibition zones compared to control groups.

Case Study 2: Anticancer Activity

Research published in PMC explored the anticancer effects of this compound on various cancer cell lines. The findings revealed that it induced apoptosis in treated cells while sparing normal cells from cytotoxicity .

作用機序

The mechanism of action of ethyl 1,5-diphenyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of various enzymes and receptors, depending on its structural modifications. The pyrazole ring and phenyl groups play a crucial role in binding to the active sites of target proteins, thereby influencing their activity .

類似化合物との比較

Similar Compounds

- Ethyl 1-benzyl-5-methyl-1H-pyrazole-4-carboxylate

- Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate

- Ethyl 5-(trifluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate

Uniqueness

Ethyl 1,5-diphenyl-1H-pyrazole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of phenyl groups at positions 1 and 5 enhances its stability and potential for diverse chemical modifications .

生物活性

Ethyl 1,5-diphenyl-1H-pyrazole-4-carboxylate (EDPPC) is a compound that has gained significant attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential applications based on recent research findings.

Chemical Structure and Properties

EDPPC has the molecular formula C₁₈H₁₆N₂O₂, characterized by a pyrazole ring with two phenyl substituents and an ethyl ester group. The unique structural arrangement contributes to its biological activities, making it a valuable scaffold for drug development.

Synthesis of EDPPC

The synthesis of EDPPC typically involves the reaction of ethyl-3-(dimethylamino)-2-(phenylcarbonyl)prop-2-enoate with phenyl hydrazine in an ethanol medium. The process includes refluxing the mixture and subsequent purification steps to yield the final product as colorless crystals with a melting point of approximately 400-405 K .

Antitumor Activity

EDPPC exhibits promising antitumor properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including liver cancer (HepG2) and breast cancer (MDA-MB-231). The IC50 values for EDPPC against HepG2 cells were reported to be around 1.9 ± 0.16 nM, indicating potent cytotoxicity compared to standard chemotherapeutics like doxorubicin .

Table 1: Antitumor Activity of EDPPC

Anti-inflammatory Activity

Recent studies have also shown that EDPPC possesses anti-inflammatory properties. It has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. The compound's selectivity for COX-2 over COX-1 suggests potential therapeutic applications in managing inflammatory conditions .

Table 2: COX Inhibition by EDPPC

The biological activity of EDPPC is attributed to its interaction with various molecular targets involved in cell proliferation and inflammation. Molecular docking studies indicate strong binding affinities between EDPPC and proteins associated with cancer progression and inflammatory responses .

Case Studies

A case study involving the synthesis and evaluation of pyrazole derivatives highlighted EDPPC's role in developing new anticancer agents. Researchers synthesized several analogs and assessed their biological activities, confirming that modifications in the pyrazole structure can significantly influence potency against specific cancer types .

特性

IUPAC Name |

ethyl 1,5-diphenylpyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O2/c1-2-22-18(21)16-13-19-20(15-11-7-4-8-12-15)17(16)14-9-5-3-6-10-14/h3-13H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNBJQDUHQJKJCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1)C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20396098 | |

| Record name | ethyl 1,5-diphenyl-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20396098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53561-07-2 | |

| Record name | ethyl 1,5-diphenyl-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20396098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。